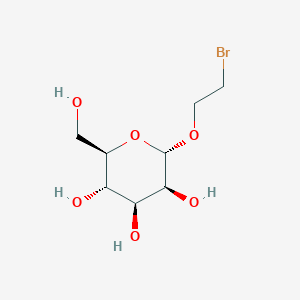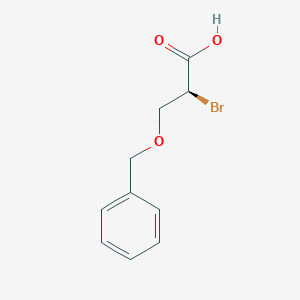
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-
Vue d'ensemble
Description
Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)-: is an organic compound characterized by the presence of a benzyloxy group attached to a brominated propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- typically involves the bromination of (2S)-3-(Benzyloxy)propanoic acid. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up techniques can be applied to produce this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The benzyloxy group can undergo oxidation to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Major Products:
- Substitution reactions yield various substituted propanoic acids.
- Oxidation reactions produce benzoic acid derivatives.
- Reduction reactions yield (2S)-3-(Benzyloxy)propanoic acid.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and stereochemistry.
Biology:
- Potential applications in the development of enzyme inhibitors.
- Used in the study of metabolic pathways involving brominated compounds.
Medicine:
- Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
- Studied for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals and fine chemicals.
- Employed in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromine atom can engage in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity to biological targets .
Comparaison Avec Des Composés Similaires
- (2S)-3-(Benzyloxy)propanoic acid
- (2S)-3-(Benzyloxy)-2-chloropropanoic acid
- (2S)-3-(Benzyloxy)-2-iodopropanoic acid
Comparison:
(2S)-3-(Benzyloxy)propanoic acid: Lacks the bromine atom, making it less reactive in substitution reactions.
(2S)-3-(Benzyloxy)-2-chloropropanoic acid: Similar reactivity but with different halogen bonding properties due to the presence of chlorine.
(2S)-3-(Benzyloxy)-2-iodopropanoic acid: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of iodine compared to bromine.
Uniqueness: Propanoic acid, 2-bromo-3-(phenylmethoxy)-, (S)- is unique due to its specific combination of a benzyloxy group and a brominated propanoic acid backbone, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
62076-21-5 |
|---|---|
Formule moléculaire |
C10H11BrO3 |
Poids moléculaire |
259.10 g/mol |
Nom IUPAC |
(2S)-2-bromo-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1 |
Clé InChI |
VKJQJNVYWGDEQN-VIFPVBQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br |
SMILES canonique |
C1=CC=C(C=C1)COCC(C(=O)O)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
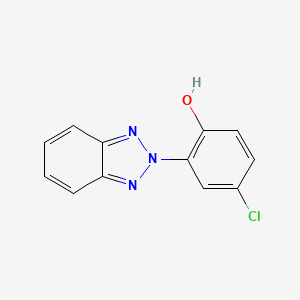

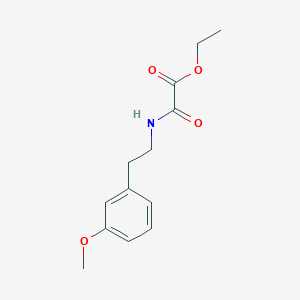
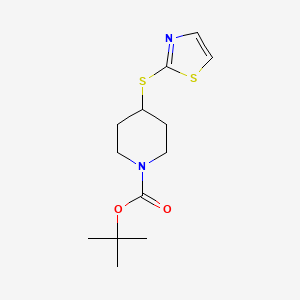

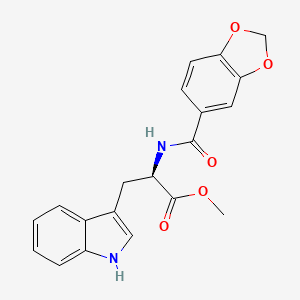
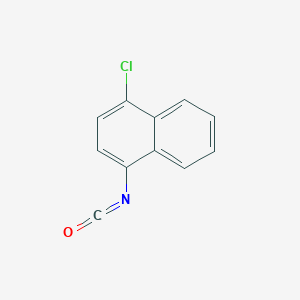
![4-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B8639830.png)
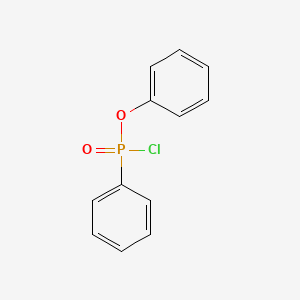
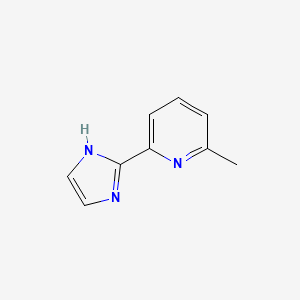
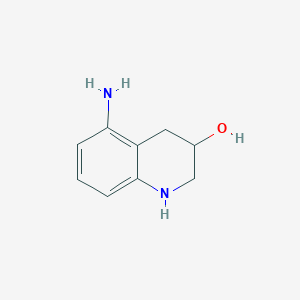
![2-Chloro-5-methyl-5,7,8,9-tetrahydro-6H-pyrimido[4,5-b][1,4]diazepin-6-one](/img/structure/B8639852.png)
